4-chloro-N-propylaniline
Description
Overview of Halogenated Anilines and Their Significance
Halogenated anilines are a crucial class of aromatic compounds characterized by the presence of one or more halogen atoms on the aniline (B41778) ring. These compounds are of considerable importance in synthetic organic chemistry. The halogen substituent, in this case, chlorine, significantly influences the electronic properties and reactivity of the aromatic ring. Aryl halides, including halogenated anilines, are vital synthetic building blocks, particularly in cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. acs.org
The presence of a halogen atom can direct further substitution reactions and can be a key functional group for introducing other molecular fragments. While classical methods for preparing aryl halides can be complicated in electron-rich systems like anilines, often leading to issues with regioselectivity, the development of new synthetic methods for the regioselective halogenation of such compounds remains an area of high utility. acs.org It has been noted that some halogenated anilines, previously thought to be exclusively of synthetic origin, are also biosynthesized by marine microalgae, highlighting their presence in natural product chemistry. nih.gov
Structural Features and Reactivity Context of N-Alkyl Anilines
N-alkyl anilines, such as N-propylaniline, feature an alkyl group attached to the nitrogen atom of the aniline molecule. solubilityofthings.com This structural modification distinguishes them from aniline and influences their reactivity. The amino group in anilines is slightly pyramidal, with the nitrogen hybridization being a mix between sp³ and sp². wikipedia.org The lone pair of electrons on the nitrogen can be delocalized into the pi system of the benzene (B151609) ring, which makes aromatic amines like aniline weaker bases than their aliphatic counterparts. wikipedia.orgchemistrysteps.com
The reactivity of N-alkyl anilines is a subject of detailed study. For instance, the kinetics and mechanisms of reactions like those with cyanogen (B1215507) bromide have been investigated to understand the formation of N-alkyl-N-arylcyanamides. rsc.org The reactivity of N-alkyl aniline-derived aminium radicals is also an area of interest, with research exploring divergent functionalization pathways. researchgate.net The synthesis of N-alkyl anilines can be achieved through various methods, including the reaction of aniline with alcohols over catalysts. researchgate.net
Research Landscape and Foundational Studies Pertaining to 4-chloro-N-propylaniline
Research specifically targeting this compound appears to be focused on its synthesis and its use as an intermediate in the creation of more complex molecules. For instance, it has been synthesized as a precursor for novel benzimidazole (B57391) derivatives. tubitak.gov.tr The synthesis of 5-chloro-4-fluoro-2-nitro-N-propylaniline has been documented, starting from 4-chloro-2-fluoronitrobenzene. rsc.org
The compound this compound is commercially available and its basic properties have been characterized. sigmaaldrich.combldpharm.com Its hydrochloride salt is also documented. aablocks.com Theoretical studies have also been conducted on related structures, such as the Cα-H hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline catalyzed by Cytochrome P450, which provides insights into the metabolic pathways of such compounds. kisti.re.kr
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| IUPAC Name | N-(4-chlorophenyl)-N-propylamine sigmaaldrich.com |
| CAS Number | 73938-86-0 sigmaaldrich.com |
| Molecular Formula | C9H12ClN uni.lu |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | PKLDFALGUIOLDX-UHFFFAOYSA-N sigmaaldrich.com |
Defining Current Research Challenges and Strategic Objectives for this compound
Current research involving this compound and related compounds is geared towards the development of novel synthetic methodologies and the exploration of their potential applications, particularly in medicinal chemistry. A key challenge lies in achieving highly selective and efficient synthetic transformations. For example, the development of iron-promoted C-H amination of arenes to produce N-alkyl anilines represents a significant step towards more sustainable and direct synthetic routes. acs.org
A strategic objective is to leverage the unique structural and electronic properties of halogenated N-alkylanilines to design and synthesize new molecules with specific biological activities. This includes the synthesis of derivatives for potential use as antimycobacterial agents, where the interplay of different functional groups is crucial for potency and selectivity. nih.gov Furthermore, the synthesis of novel sulfonamide and urea (B33335) derivatives from related structures highlights the ongoing effort to create diverse chemical scaffolds for drug discovery. researchgate.net The exploration of multicomponent reactions involving aniline derivatives is another avenue being pursued to efficiently generate molecular diversity. rug.nlrug.nl
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-propylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDFALGUIOLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73938-86-0 | |
| Record name | 4-chloro-N-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Chloro N Propylaniline and Its Analogs
Direct N-Alkylation Approaches
Direct N-alkylation methods offer a straightforward route to secondary amines by forming a bond between a primary amine and an alkyl group. These approaches often involve the in situ formation and subsequent reduction of an imine intermediate.
Reductive Alkylation Protocols
Reductive alkylation, or reductive amination, is a widely used and versatile method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in the same reaction vessel to the desired amine.
A notable method for the N-alkylation of aromatic amines involves a two-step, one-pot procedure utilizing an adduct formed from an amine, an aldehyde, and a thiol, which is subsequently reduced. Specifically, the synthesis of 4-chloro-N-propylaniline can be achieved through this pathway. rsc.org
The reaction proceeds by first reacting 4-chloroaniline (B138754) with propionaldehyde (B47417) and p-thiocresol. This forms an intermediate N-(p-tolylthiomethyl) derivative. This adduct is then reduced in the same pot by the addition of a reducing agent, such as sodium borohydride (B1222165), to yield the final product, this compound. rsc.org
Reaction Scheme:
Adduct Formation: 4-chloroaniline + Propionaldehyde + p-Thiocresol → N-(Arylthiomethyl)-4-chloro-N-propylaniline intermediate
Reduction: Intermediate + Sodium Borohydride → this compound
This method has been successfully applied to the synthesis of various N-alkylanilines. For instance, the reaction of p-chloroaniline with propionaldehyde and p-thiocresol, followed by reduction with sodium borohydride, yields p-chloro-N-(n-propyl)aniline. rsc.org
| Amine | Aldehyde | Thiol | Reducing Agent | Product |
|---|---|---|---|---|
| 4-chloroaniline | Propionaldehyde | p-Thiocresol | Sodium Borohydride | This compound |
Direct reductive amination using sodium borohydride (NaBH4) is a common and efficient method for the synthesis of secondary amines. commonorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then immediately reduced by the borohydride present in the reaction mixture.
For the synthesis of this compound, 4-chloroaniline is reacted with propionaldehyde to form the corresponding imine intermediate. Sodium borohydride is then used to reduce the imine to the final secondary amine product. nih.govmasterorganicchemistry.com To prevent the reduction of the aldehyde by sodium borohydride before the imine is formed, the reaction is often carried out in a stepwise manner within the same pot, where the imine is allowed to form before the reducing agent is added. commonorganicchemistry.comorganic-chemistry.org Common solvents for this reaction include methanol (B129727) and ethanol. commonorganicchemistry.com
| Amine | Aldehyde | Reducing Agent | Solvent | Product |
|---|---|---|---|---|
| 4-chloroaniline | Propionaldehyde | Sodium Borohydride (NaBH4) | Methanol or Ethanol | This compound |
Catalytic Amination Strategies
Catalytic methods for C-N bond formation are highly desirable due to their efficiency, atom economy, and often milder reaction conditions compared to stoichiometric methods.
Iridium complexes have emerged as highly effective catalysts for the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism. rsc.org In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes condensation with the amine to form an imine. The iridium hydride species, formed during the initial dehydrogenation, then reduces the imine to the final amine product, regenerating the active catalyst.
A variety of iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to catalyze the N-alkylation of anilines with a range of alcohols. nih.govrsc.org These reactions often exhibit high efficiency and selectivity for the monoalkylated product. For the synthesis of this compound, 4-chloroaniline would be reacted with propanol (B110389) in the presence of a suitable iridium catalyst. nih.gov
| Amine | Alcohol | Catalyst Type | Mechanism | Product |
|---|---|---|---|---|
| Aniline (B41778) derivatives (e.g., 4-chloroaniline) | Primary alcohols (e.g., Propanol) | Iridium(I) or Iridium(III) with NHC ligands | Borrowing Hydrogen | N-Alkylated aniline (e.g., this compound) |
The use of earth-abundant and environmentally benign metals like iron as catalysts is a significant goal in sustainable chemistry. Iron catalysts have been successfully employed in the reductive amination of aldehydes and ketones. researchgate.net More recently, iron-catalyzed N-alkylation of amines with alcohols has been developed, offering a more atom-economical approach.
These iron-catalyzed reactions can also proceed via a borrowing hydrogen mechanism, similar to their iridium counterparts. While the direct reductive coupling of nitroarenes with alkyl halides using iron catalysis has been reported to produce secondary amines, the direct N-alkylation of anilines with alcohols is also an area of active research. nih.gov The synthesis of this compound via this method would involve the reaction of 4-chloroaniline with propanol in the presence of an iron catalyst.
| Amine | Alkylating Agent | Catalyst Type | Product |
|---|---|---|---|
| Aniline derivatives (e.g., 4-chloroaniline) | Alcohols (e.g., Propanol) | Iron complexes | N-Alkylated aniline (e.g., this compound) |
SN2 Alkylation of Halogenated Aniline Precursors
A primary and direct method for the synthesis of this compound is the nucleophilic substitution reaction between 4-chloroaniline and a suitable propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the nitrogen atom of the amino group in 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.
The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. Common bases for this transformation include potassium carbonate, sodium bicarbonate, or tertiary amines like triethylamine (B128534). The choice of solvent can influence the reaction rate, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) often being effective.
A common challenge in the N-alkylation of primary anilines is the potential for over-alkylation, leading to the formation of the tertiary amine, 4-chloro-N,N-dipropylaniline, and even a quaternary ammonium (B1175870) salt. To favor mono-alkylation, reaction conditions can be optimized, for instance, by using an excess of the aniline relative to the alkylating agent.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-chloroaniline | 1-bromopropane | K₂CO₃ | Acetonitrile | This compound |
| 4-chloroaniline | 1-iodopropane | NaHCO₃ | DMF | This compound |
This table represents typical conditions for the SN2 alkylation of 4-chloroaniline.
Transformation of Pre-functionalized Aromatic Systems
An alternative to direct alkylation involves the synthesis of the target molecule from aromatic precursors that already contain some of the required functional groups in a different form. This multi-step approach allows for greater flexibility and can be advantageous in achieving specific substitution patterns.
A widely used strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. In the context of this compound synthesis, a key intermediate is 4-chloro-1-nitrobenzene. This nitroaryl precursor can be readily reduced to 4-chloroaniline, which can then be subjected to N-propylation as described in the previous section.
The reduction of the nitro group can be accomplished using a variety of reducing agents. Classical methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective and clean method for this transformation. This method is often preferred due to the milder reaction conditions and the formation of water as the only byproduct.
| Nitroaryl Precursor | Reducing Agent/Catalyst | Product |
| 4-chloro-1-nitrobenzene | Fe / HCl | 4-chloroaniline |
| 4-chloro-1-nitrobenzene | H₂, Pd/C | 4-chloroaniline |
| 4-chloro-1-nitrobenzene | SnCl₂ / HCl | 4-chloroaniline |
This table illustrates common methods for the reduction of 4-chloro-1-nitrobenzene to 4-chloroaniline.
The synthesis can also be designed to introduce the N-propyl group prior to the reduction of the nitro group. The chlorine atom in 4-chloronitrobenzene is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the para position. This allows for the displacement of the chloride by a suitable nitrogen nucleophile.
In this approach, 4-chloronitrobenzene can be reacted with propylamine (B44156). The amino group of propylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine and leading to the formation of N-propyl-4-nitroaniline. The subsequent reduction of the nitro group in this intermediate, using methods described in section 2.2.1, yields the final product, this compound. This pathway offers an alternative route that can be advantageous depending on the availability of starting materials and the desired control over side reactions.
| Aromatic Substrate | Nucleophile | Intermediate | Final Product (after reduction) |
| 4-chloronitrobenzene | Propylamine | N-propyl-4-nitroaniline | This compound |
This table outlines the synthesis of this compound via a nucleophilic aromatic substitution followed by reduction.
Regioselective Synthesis and Isomer Control
The precise placement of functional groups on the aromatic ring and the control of alkyl group isomerization are crucial for the unambiguous synthesis of this compound.
The synthesis of N-propylanilines requires careful consideration of the propylating agent to avoid the formation of isomeric products. To synthesize this compound specifically with a linear n-propyl group, an n-propyl halide such as 1-bromopropane or 1-chloropropane (B146392) must be used as the alkylating agent in an SN2 reaction. The SN2 mechanism involves a backside attack on the primary carbon of the n-propyl halide, leading directly to the N-n-propylaniline derivative.
Conversely, to introduce an isopropyl group, an isopropyl halide like 2-bromopropane (B125204) would be used. However, the reaction of a secondary halide with an aniline can be slower and may face competition from elimination reactions (E2). The choice of reaction conditions, such as temperature and the nature of the base, can be optimized to favor the desired substitution product. The distinct reactivity of primary versus secondary halides generally allows for good control over the introduction of n-propyl versus isopropyl groups.
| Desired Product | Alkylating Agent | Isomer Formed |
| 4-chloro-N-n -propylaniline | 1-bromopropane | n-propyl |
| 4-chloro-N-iso -propylaniline | 2-bromopropane | iso-propyl |
This table demonstrates the selection of alkylating agents for controlling propyl group isomerization.
An alternative synthetic route involves the introduction of the chlorine atom onto a pre-existing N-propylaniline scaffold. This requires a regioselective halogenation reaction. The amino group (-NH-propyl) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, direct chlorination of N-propylaniline would be expected to yield a mixture of ortho- and para-chloro-N-propylaniline, with the para-isomer often being the major product due to reduced steric hindrance.
To achieve high regioselectivity for the para-position, various halogenation methods can be employed. The use of specific chlorinating agents and catalysts can enhance the preference for para-substitution. For example, copper(II) chloride has been shown to be an effective reagent for the para-chlorination of unprotected anilines. By performing the chlorination on N-propylaniline, the desired this compound can be synthesized with a high degree of site-specificity. Protecting the amino group, for instance by acetylation, can also be used to modulate the directing effect and steric environment, although this adds extra steps of protection and deprotection to the synthetic sequence.
| Substrate | Chlorinating Agent | Predominant Product |
| N-propylaniline | Cl₂ | Mixture of ortho and para isomers |
| N-propylaniline | CuCl₂ | This compound |
This table shows different strategies for the site-specific chlorination of N-propylaniline.
Mechanistic Investigations and Chemical Reactivity of 4 Chloro N Propylaniline
Oxidative Transformations at the Nitrogen Center
The nitrogen atom of 4-chloro-N-propylaniline, with its lone pair of electrons, is a primary site for oxidative transformations. These reactions are crucial in metabolic pathways and synthetic applications, often proceeding through radical intermediates.
The one-electron oxidation of the nitrogen atom in this compound leads to the formation of an aminium radical cation. nih.gov This electrophilic intermediate can be generated under mild conditions using visible-light photoredox catalysis. nih.gov The formation of this radical cation significantly alters the molecule's reactivity, opening pathways for various C-N bond-forming processes. nih.govnih.gov
Once formed, the 4-chloro-N-propylanilinium radical cation exhibits several modes of reactivity. A key pathway involves the deprotonation at the carbon alpha to the nitrogen center (the first carbon of the propyl group), which generates a highly reducing α-amino radical. beilstein-journals.org This species can then undergo further reactions. The stability and reaction pathway of the aminium radical cation are influenced by factors such as the solvent and the presence of other reagents. nih.gov The primary modes of reactivity for aminium radical cations are summarized below.
| Reactivity Mode | Description | Potential Product from this compound |
| α-Deprotonation | Loss of a proton from the carbon adjacent to the nitrogen, forming an α-amino radical. beilstein-journals.org | 1-(4-chlorophenylamino)propyl radical |
| Hydrogen Atom Transfer (HAT) | The radical cation abstracts a hydrogen atom from another molecule, propagating a radical chain. | 4-chloro-N-propylanilinium salt |
| Addition to Alkenes/Arenes | The electrophilic radical cation adds to a nucleophilic π-system, forming a new C-N bond. nih.gov | Adduct with the corresponding alkene or arene |
| Back Electron Transfer | The radical cation is reduced back to the parent amine, a common competing side reaction. beilstein-journals.org | This compound |
In biological systems, the N-dealkylation of N-alkylanilines is a common metabolic pathway catalyzed by cytochrome P450 (P450) enzymes. nih.gov For this compound, this process involves the removal of the propyl group to yield 4-chloroaniline (B138754) and propanal. The precise mechanism of P450-catalyzed N-dealkylation has been a subject of extensive research, with two primary pathways proposed: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). washington.edusemanticscholar.org
The HAT mechanism involves the direct abstraction of a hydrogen atom from the α-carbon of the propyl group by the highly reactive ferryl-oxo intermediate of P450. This generates a carbon-centered radical and a ferryl-hydroxy species, which then recombine to form an unstable carbinolamine (or hemiaminal). washington.edursc.org This intermediate subsequently decomposes non-enzymatically to the final products. washington.edu
The SET mechanism proposes an initial single-electron transfer from the nitrogen atom to the P450 active site, forming an aminium radical cation. semanticscholar.org This is followed by deprotonation of the α-carbon to give an α-amino radical, which is then oxidized to an iminium cation. The iminium cation is subsequently hydrolyzed to the carbinolamine, which then decomposes. semanticscholar.org
Studies on related N-alkylanilines suggest that the operative mechanism can depend on the specific substrate and P450 isozyme. nih.govsemanticscholar.org While findings for some N,N-dialkylamines are highly consistent with a Cα-H abstraction (HAT) mechanism, the SET pathway cannot be completely ruled out. nih.gov
| Feature | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |
| Initial Step | Abstraction of a Cα-hydrogen atom. washington.edu | One-electron oxidation of the nitrogen atom. semanticscholar.org |
| Key Intermediate | Carbon-centered radical at the α-position. | Aminium radical cation. semanticscholar.org |
| Isotope Effect (kH/kD) | Generally large (e.g., 4-7 for some amides). washington.edu | Typically smaller (e.g., ~2-3). washington.edu |
| Evidence | Supported by large kinetic isotope effects and stereochemical outcomes in related systems. washington.edu | Supported by the observation of unusual products and enzyme inactivation in certain N-dealkylation reactions. washington.edu |
Aromatic Substitution Reactions on the Chlorinated Phenyl Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the two existing substituents: the N-propylamino group and the chlorine atom.
The N-propylamino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen lone pair to donate electron density into the ring through resonance. byjus.com The chlorine atom, while deactivating the ring towards electrophiles via its inductive effect, is also an ortho, para-director due to resonance stabilization of the intermediate arenium ion. youtube.com
In this case, the strongly activating N-propylamino group dominates the directing effects. byjus.com Since the para position is already occupied by the chlorine atom, incoming electrophiles will be directed primarily to the positions ortho to the amino group (i.e., positions 2 and 6).
| Reaction Type | Reagents | Major Product(s) |
| Halogenation | Br₂, FeBr₃ | 2-bromo-4-chloro-N-propylaniline |
| Nitration | HNO₃, H₂SO₄ | 4-chloro-2-nitro-N-propylaniline |
| Sulfonation | SO₃, H₂SO₄ | 5-chloro-2-(propylamino)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-chloro-2-(propylamino)phenyl)ethan-1-one (using acetyl chloride) |
Reactivity Profile of the Secondary Amine Functionality
The secondary amine in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom, allowing it to react with a variety of electrophiles. chemguide.co.uk
Secondary amines readily undergo acylation with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. chemguide.co.uk Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon or sulfur atom, respectively, followed by the elimination of a leaving group (e.g., chloride).
| Reagent Type | Example Reagent | Product Name |
| Acyl Chloride | Ethanoyl chloride (Acetyl chloride) | N-(4-chlorophenyl)-N-propylacetamide |
| Acid Anhydride (B1165640) | Ethanoic anhydride (Acetic anhydride) | N-(4-chlorophenyl)-N-propylacetamide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | N-(4-chlorophenyl)-N-propylbenzenesulfonamide |
The secondary amine functionality of this compound can serve as a key building block in the synthesis of N-heterocyclic compounds. These syntheses often involve condensation reactions with molecules containing two electrophilic centers. One prominent application is in the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.org For example, the reaction of a secondary aniline (B41778) with glyoxal (B1671930) and a C1 building block like paraformaldehyde can lead to the formation of a 1,3-disubstituted imidazolium (B1220033) salt, a stable precursor to an NHC. beilstein-journals.org
Other strategies involve reactions with 1,2- or 1,3-dicarbonyl compounds or other bifunctional reagents to construct five- or six-membered heterocyclic rings. The specific reaction conditions and co-reactants determine the structure of the resulting heterocyclic system.
| Reaction Type | Co-Reactants | Resulting Heterocycle Core |
| Imidazolium Salt Formation | Glyoxal, Paraformaldehyde | Imidazole |
| Paal-Knorr Pyrrole Synthesis | 1,4-Diketone | Pyrrole |
| Benzodiazepine Synthesis | 2-Aminobenzoyl chloride | Benzodiazepine |
Catalytic Roles and Coordination Chemistry
Interaction with Lewis Acids and Metal Complexes
No published research data is available detailing the specific interactions between this compound and Lewis acids or its formation of metal complexes.
Participation in Hydroamination Reactions
There is no documented evidence or research into the role of this compound as either a substrate or a ligand in hydroamination reactions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques for Structural Elucidation
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides fundamental information about the structure of 4-chloro-N-propylaniline.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-propyl group. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the chlorine atom (H-3 and H-5) would appear as one doublet, while the protons on the carbons adjacent to the amino group (H-2 and H-6) would appear as another. The N-propyl group would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The signal for the N-H proton would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating N-propylamino group. The carbon bearing the chlorine atom (C-4) and the carbon attached to the nitrogen atom (C-1) would have characteristic chemical shifts. The propyl group would show three separate signals for its three carbon atoms. chemicalbook.com
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-2, H-6) | 6.6 - 6.8 | Doublet | ~8-9 |
| Aromatic (H-3, H-5) | 7.0 - 7.2 | Doublet | ~8-9 |
| N-H | Variable (broad) | Singlet | - |
| N-CH₂ | 3.0 - 3.2 | Triplet | ~7 |
| CH₂-CH₃ | 1.6 - 1.8 | Sextet | ~7 |
| CH₃ | 0.9 - 1.1 | Triplet | ~7 |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C-1 (C-N) | 145 - 148 |
| C-2, C-6 | 113 - 116 |
| C-3, C-5 | 129 - 132 |
| C-4 (C-Cl) | 120 - 124 |
| N-CH₂ | 45 - 48 |
| CH₂-CH₃ | 22 - 25 |
| CH₃ | 11 - 13 |
2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and to further elucidate the molecular structure, various two-dimensional (2D) NMR techniques are employed. weebly.comomicsonline.orgpitt.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the propyl group (CH₃ to the adjacent CH₂ and that CH₂ to the N-CH₂).
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
Conformational Analysis via NMR Spectroscopic Data
The conformation of the N-propyl group relative to the aromatic ring can be investigated using NMR data. The rotation around the C-N bond in N-alkylanilines can be restricted, leading to different stable conformations. nih.gov Analysis of Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of different protons. For instance, NOEs between the N-CH₂ protons and the aromatic protons at the 2 and 6 positions would suggest a particular orientation of the propyl group. Additionally, variable temperature NMR studies can be used to investigate the dynamics of conformational changes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The gas chromatogram provides a retention time that is characteristic of the compound under specific analytical conditions, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chloroaniline and N-propyl moieties. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of an ethyl radical (•CH₂CH₃) to give a prominent fragment ion.
Loss of the propyl group: Cleavage of the N-C bond could lead to the loss of the entire propyl group.
Isotopic pattern of chlorine: The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
| Fragment Ion | Predicted m/z | Possible Identity |
| [M]⁺ | 169/171 | Molecular ion |
| [M - 29]⁺ | 140/142 | Loss of ethyl radical |
| [M - 43]⁺ | 126/128 | Loss of propyl radical |
| [C₆H₄ClN]⁺ | 125/127 | 4-chloroaniline (B138754) radical cation |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). measurlabs.comacs.orgmasonaco.orgalgimed.com This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass for a given molecular formula, the elemental composition can be confirmed with a high degree of confidence. This is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Vibrational Spectroscopy
The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. orientjchem.orgglobalresearchonline.nettsijournals.comnih.govresearchgate.net
N-H Stretch: A characteristic stretching vibration for the N-H bond in secondary amines is expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group will be observed just below 3000 cm⁻¹.
C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected in the region of 1450-1600 cm⁻¹.
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond is typically found in the 1250-1350 cm⁻¹ region.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. orientjchem.org
Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern. For a 1,4-disubstituted ring, a strong band is typically observed in the 800-850 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar and symmetric molecular vibrations, which may be weak or absent in an IR spectrum.
For this compound, Raman spectroscopy is effective for identifying:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring typically produces a strong and characteristic signal.
C-Cl Bond: The carbon-chlorine bond, while IR active, also tends to yield a distinct signal in the Raman spectrum.
Alkyl Chain Vibrations: The C-C backbone of the propyl group will also show characteristic scattering peaks.
A study involving FT-Raman spectroscopy on the related compound 4-chloro-N-methylaniline demonstrated its utility in vibrational spectral analysis. researchgate.net For 4-chloroaniline, a Raman spectrum has also been noted in spectral collections. nih.gov This underscores the technique's applicability for analyzing the structural features of this compound.
Table 2: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3040-3080 | C-H Stretch | Aromatic | Strong |
| 2850-2950 | C-H Stretch | Aliphatic (Propyl) | Medium |
| 1570-1610 | Ring Quadrant Stretch | Aromatic Ring | Strong |
| 990-1010 | Ring Breathing Mode | Aromatic Ring | Very Strong |
| 600-800 | C-Cl Stretch | Aryl Halide | Strong |
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. A reverse-phase (RP-HPLC) setup is typically employed, where the stationary phase is non-polar and the mobile phase is polar.
A common RP-HPLC method for analyzing related chloroaniline compounds utilizes a C18 (ODS) column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer, with the pH adjusted by an acid like phosphoric acid. nih.govsielc.comsci-hub.se The addition of a reagent like triethylamine (B128534) can be used to reduce peak tailing for amine compounds. sci-hub.se
Due to the N-propyl group, this compound is more non-polar than 4-chloroaniline and would therefore be expected to have a longer retention time under identical RP-HPLC conditions. Purity is determined by injecting a dissolved sample and monitoring the eluent with a UV detector, typically set at a wavelength where the aromatic system strongly absorbs (e.g., 240-250 nm). nih.gov The purity is calculated from the relative area of the main peak compared to the total area of all detected peaks.
Table 3: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Reverse-Phase C18 (ODS), e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer (e.g., phosphate buffer) |
| pH Adjustment | Phosphoric Acid to an acidic pH (e.g., 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240-250 nm |
| Temperature | Ambient or controlled (e.g., 30°C) nih.gov |
| Injection Volume | 10-20 µL |
Computational and Theoretical Studies on 4 Chloro N Propylaniline
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. thaiscience.info DFT methods are widely employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. ijcce.ac.ir For aniline (B41778) derivatives, DFT has proven effective in providing reliable data that complements experimental findings. pjosr.com
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule like 4-chloro-N-propylaniline is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For flexible molecules, which possess rotatable bonds, a conformational analysis is crucial to identify the global minimum among various possible spatial arrangements (conformers).
In the case of this compound, the key degrees of freedom include the rotation around the C-N bond and the conformational flexibility of the N-propyl group. Quantum chemical calculations, typically using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), are performed to optimize the geometry of various initial structures. ijcce.ac.irresearchgate.net This process yields the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state. Vibrational frequency analysis is then conducted to confirm that the optimized structure is a true minimum, distinguished by the absence of imaginary frequencies. nih.gov
Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pastic.gov.pk Conversely, a small energy gap suggests that a molecule is more polarizable and reactive. pastic.gov.pk For substituted anilines, the nature and position of substituents on the aromatic ring significantly influence the energies of the frontier orbitals and, consequently, the energy gap. The electron-withdrawing chloro group and the electron-donating N-propylaniline group both modulate the electronic properties of the benzene (B151609) ring, which is reflected in the calculated HOMO-LUMO gap. DFT calculations provide precise values for these orbital energies, allowing for a quantitative assessment of the molecule's electronic stability. wuxibiology.commdpi.com
| Parameter | Significance | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -4.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -3.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. thaiscience.info | 3.5 to 7.0 |
Mechanistic Elucidation of Chemical Transformations
Beyond static properties, DFT is a powerful tool for investigating the dynamics of chemical reactions. By mapping the potential energy surface, computational chemists can elucidate reaction mechanisms, identify transition states, and calculate activation energies. For this compound, this could involve studying its role in reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation.
The process involves identifying the structures of reactants, intermediates, transition states, and products. The transition state, a first-order saddle point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. These calculations provide a molecular-level understanding of reaction pathways, selectivity, and kinetics that can be difficult to obtain through experimental means alone.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a real physical property that describes the charge distribution of a molecule in three-dimensional space. researchgate.net It is calculated from the molecule's electron density and provides a visual map of electron-rich and electron-poor regions, which is invaluable for predicting and interpreting chemical reactivity. researchgate.netnih.gov MEP analysis is a powerful tool for understanding non-covalent interactions and identifying sites for electrophilic and nucleophilic attack. nih.govdntb.gov.ua
MEP maps are typically color-coded to represent different potential values:
Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electron density. These are the most electron-rich parts of the molecule, such as those around lone pairs of electronegative atoms (like nitrogen) or π-systems. These sites are attractive to electrophiles. thaiscience.info
Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These areas, often found around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack.
Green: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.
For this compound, an MEP analysis would reveal a region of strong negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The aromatic ring would exhibit a complex potential landscape influenced by the competing electronic effects of the activating amino group and the deactivating chloro substituent.
Information-Theoretic Approach to Chemical Reactivity
The information-theoretic approach (ITA) is a conceptual framework within DFT that applies principles from information theory to quantify and understand chemical reactivity. This method uses various descriptors derived from the electron density to analyze and predict chemical phenomena, including molecular acidity and basicity.
Quantification of Molecular Basicity (pKa)
The basicity of an amine is a fundamental chemical property, quantitatively expressed by the pKa of its conjugate acid. While experimental measurement is the standard, computational methods provide a powerful alternative for predicting this value. The pKa can be calculated from the standard Gibbs free energy change (ΔG°) of the protonation reaction in a solvent.
Recent studies have combined conceptual DFT with information-theoretic quantities to create robust models for predicting the molecular basicity of amines. These models have demonstrated that various descriptors, such as molecular electrostatic potential and information-theoretic entropies, exhibit strong linear correlations with experimental pKa values. For this compound, its pKa would be influenced by the inductive electron-withdrawing effect of the para-chloro substituent, which decreases the electron density on the nitrogen atom and thus reduces its basicity compared to the unsubstituted N-propylaniline.
| Compound | Predicted Basicity Trend | Rationale |
|---|---|---|
| N-propylaniline | Baseline | Alkyl group is weakly electron-donating. |
| This compound | Less Basic | The chlorine atom is electron-withdrawing, reducing electron density on the nitrogen. |
Descriptors for Electrophilicity, Nucleophilicity, and Regioselectivity
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the descriptors for electrophilicity, nucleophilicity, and regioselectivity for the compound this compound. While Density Functional Theory (DFT) and other computational methods are commonly used to calculate these properties for many organic molecules, specific research applying these techniques to this compound has not been identified.
Theoretical calculations for similar molecules often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to determine the molecule's reactivity. Descriptors such as chemical potential, hardness, softness, and the electrophilicity index (ω) are typically calculated from the energies of these orbitals. These parameters provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack and can predict the most likely sites for reaction (regioselectivity). However, without specific computational studies on this compound, quantitative data for these descriptors are not available.
Intermolecular Interactions and Crystal Packing Analysis
Detailed crystallographic data and analysis of the intermolecular interactions for this compound are not available in the reviewed scientific literature. The following subsections, therefore, describe the methodologies that would be used for such an analysis, should the crystal structure be determined.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.
The analysis generates several surfaces mapped with different properties:
d norm : This surface highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the forces holding the crystal together. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds.
Shape Index : This surface reveals the shape of the molecule and can identify complementary hollows and knobs that facilitate crystal packing, including π-π stacking interactions.
Hydrogen Bonding Networks and Crystal Architecture
The molecular structure of this compound includes a secondary amine group (-NH-), which can act as a hydrogen bond donor, and a nitrogen atom that can act as a hydrogen bond acceptor. The chlorine atom can also participate in weaker C-H···Cl interactions. These potential interactions are expected to play a significant role in the formation of its crystal lattice.
In the absence of an experimentally determined crystal structure for this compound, the specific hydrogen bonding networks and the resulting crystal architecture cannot be described. A crystallographic study would be required to determine the unit cell parameters, space group, and the precise arrangement of molecules. Such a study would reveal the specific hydrogen bond motifs (e.g., chains, dimers, sheets), the geometry of these bonds (distances and angles), and how they, in conjunction with other intermolecular forces like van der Waals interactions and potential π-π stacking, direct the three-dimensional packing of the molecules in the solid state.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
4-Chloro-N-propylaniline serves as a foundational element in multi-step chemical syntheses. The presence of the chloro-, propyl-, and secondary amine groups provides multiple reactive sites for constructing larger, more complex molecular architectures.
Precursor for Pharmacologically Active Compounds
The broader class of chloroanilines is well-established in the pharmaceutical industry as crucial intermediates for a range of active pharmaceutical ingredients (APIs) who.intchemicalbook.com. The parent compound, 4-chloroaniline (B138754), is a documented precursor in the manufacture of drugs such as the antimicrobial chlorhexidine (B1668724) and certain benzodiazepines chemicalbook.comwikipedia.org.
While specific, commercialized drugs directly synthesized from this compound are not extensively documented in public literature, its structural motifs are highly relevant to medicinal chemistry. The N-propyl group can significantly alter a molecule's lipophilicity, which affects its ability to cross biological membranes, and can play a crucial role in how the molecule binds to biological targets like enzymes or receptors. Therefore, this compound is a valuable scaffold for the synthesis of novel therapeutic agents, particularly in creating derivatives of existing drugs where modified pharmacokinetic properties are desired jyoungpharm.org.
Intermediate for Agrochemicals and Specialty Chemicals
In the agrochemical sector, 4-chloroaniline is a key starting material for several widely used products, including herbicides like monolinuron (B160109) and fungicides such as pyraclostrobin (B128455) wikipedia.org. The synthesis of these complex agrochemicals often involves the modification of the aniline (B41778) nitrogen. N-alkylation, the process that forms derivatives like this compound, is a fundamental step in building the final active molecule organic-chemistry.org.
The addition of the N-propyl group creates a distinct chemical entity that can be further reacted to produce next-generation pesticides and herbicides researchgate.net. The specific structure of this compound makes it an important intermediate for specialty chemicals where precise molecular architecture is required to achieve desired functions, such as in the production of specialized dyes and pigments who.int.
| Parent Compound | Product Class | Examples of Final Products | Relevance of N-propylaniline Derivative |
| 4-Chloroaniline | Pharmaceuticals | Chlorhexidine, Benzodiazepines chemicalbook.comwikipedia.org | Serves as a potential building block for novel APIs with modified properties. |
| 4-Chloroaniline | Agrochemicals | Pyraclostrobin, Monolinuron, Anilofos wikipedia.org | Acts as a key intermediate for creating more complex and potentially more effective agrochemicals. |
| 4-Chloroaniline | Dyes & Pigments | Azo Dyes who.int | Enables the synthesis of specialty colorants with unique properties. |
Incorporation into Polymeric Materials
The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced polymers, particularly those with applications in electronics and materials science.
Synthesis of Triarylamine Polymers
Triarylamines are a class of organic molecules extensively used in the development of optoelectronic materials due to their excellent charge-transporting capabilities acs.orgrsc.org. Polymers containing triarylamine units are foundational to technologies like organic light-emitting diodes (OLEDs) and solar cells rsc.org.
The synthesis of these polymers often involves coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds that link aromatic units together manchester.ac.uk. This compound is a suitable monomer for such polymerization reactions. It can be reacted with various dihaloarenes to create a polymer chain. In this structure, the this compound derivative would form a triarylamine-like linkage within the polymer backbone. The presence of the propyl group on the nitrogen atom can enhance the solubility of the resulting polymer, which is a critical factor for processing and fabricating thin films for electronic devices mdpi.com. Furthermore, the chlorine atom provides an additional site for potential cross-linking or further functionalization of the polymer.
Applications in Advanced Functional Materials
Polymers derived from triarylamine units, including those potentially synthesized from this compound, are at the forefront of advanced functional materials research researchgate.net. These materials are known for their electrochromic properties, meaning they can change color when a voltage is applied, making them suitable for smart windows and displays researchgate.net.
The incorporation of this compound into these polymer structures allows for the fine-tuning of their electronic and physical properties. The electron-donating nature of the nitrogen atom combined with the electron-withdrawing effect of the chlorine atom can influence the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This tuning is essential for optimizing the performance of materials used as hole-transport layers in perovskite solar cells and OLEDs mdpi.comscribd.com. The unique combination of functional groups in this compound thus offers a pathway to creating novel polymers with tailored properties for next-generation electronic and optoelectronic devices.
| Polymer Class | Key Monomer Component | Potential Properties & Applications |
| Poly(triarylamine)s | Diarylamines, Aryl Halides | Hole-transport materials for OLEDs and solar cells, electrochromic devices rsc.orgresearchgate.netscribd.com. |
| Functional Polyamides | Diamines, Diacid Chlorides | High-performance films, materials with tailored electronic properties researchgate.net. |
Emerging Research Avenues and Future Outlook
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods for producing N-alkylanilines, including 4-chloro-N-propylaniline. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic reagents.
Key strategies in green synthesis include:
Catalyst-Free Methods: Innovative approaches, such as using high-frequency ultrasound, can induce the N-dealkylation of aniline (B41778) derivatives in water without the need for a catalyst. rsc.org This method offers an alternative to traditional technologies that rely on transition metals and hazardous solvents. rsc.org
Bio-renewable Resources: Lignocellulosic biomass can be a source for producing alkylating agents like tetrahydrofuran (B95107) (THF). researchgate.net Cobalt-catalyzed processes can then be used for the N-alkylation of anilines with these bio-derived reagents, offering a green and cost-effective production route. researchgate.net
Visible-Light-Induced Reactions: A novel strategy for the N-alkylation of anilines has been developed using visible light in the presence of ammonium (B1175870) bromide, completely avoiding the use of metals, bases, and ligands. nih.gov This eco-friendly method has proven to be scalable, as demonstrated by gram-scale experiments. nih.gov
Biocatalysis: Chemoenzymatic methods provide a sustainable alternative to traditional chemical synthesis of aromatic amines. nih.gov Using immobilized enzymes, such as nitroreductases, allows for reactions to occur in aqueous media under atmospheric pressure, reducing reliance on precious metals and high-energy inputs. nih.gov
High Atom Economy Processes: Methods that maximize the incorporation of all materials from the starting reagents into the final product are central to green chemistry. For instance, using primary amines as alkylating agents with a palladium on charcoal (Pd/C) catalyst results in ammonia (B1221849) as the only byproduct, showcasing high atom economy. organic-chemistry.org
These sustainable approaches are pivotal for the future production of this compound, aligning its manufacturing with the principles of green chemistry.
Exploration of Novel Catalytic Systems for Derivatization
The functionalization of the this compound scaffold is key to unlocking its potential in various applications. Research is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for its derivatization.
Recent advancements in catalysis for aniline derivatization include:
Iron Catalysis: Environmentally benign iron(II) salts are being used to catalyze the synthesis of N-alkylanilines from arenes. chemistryviews.org This method can be performed in air at moderate temperatures (40 °C), offering a less toxic alternative to catalysts based on heavy metals. chemistryviews.orgacs.org
Cobalt Catalysis: Readily available cobalt salts have been shown to effectively catalyze the N-alkylation of anilines using bio-renewable alkylating agents like tetrahydrofuran. researchgate.net
Palladium on Charcoal (Pd/C): This reusable heterogeneous catalyst is effective for the selective N-alkylation of anilines using primary amines. organic-chemistry.org The use of microwave dielectric heating can enhance the efficiency of this process. organic-chemistry.org
Metal-Free Catalysis: Systems using reagents like tert-butyl nitrite (B80452) (TBN) can achieve regioselective ring nitration of N-alkyl anilines without the need for metal catalysts. researchgate.net Similarly, visible-light-induced reactions with ammonium bromide offer a metal-free pathway for N-alkylation. nih.gov
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Iron(II) Salts (e.g., FeSO₄·7H₂O) | N-alkylation from arenes | Environmentally benign, operates under air at moderate temperatures. | chemistryviews.org |
| Cobalt Salts (e.g., Co(OAc)₂) | N-alkylation with bio-renewables (THF) | Utilizes renewable feedstocks, cost-effective. | researchgate.net |
| Palladium on Charcoal (Pd/C) | Selective N-alkylation with primary amines | Reusable heterogeneous catalyst, high atom economy. | organic-chemistry.org |
| Visible Light / NH₄Br | N-alkylation | Metal-free, base-free, ligand-free, eco-friendly. | nih.gov |
| tert-butyl nitrite (TBN) | Regioselective ring nitration | Metal-free, acid-free, chemoselective. | researchgate.net |
Integration with High-Throughput Experimentation and Automated Synthesis
To accelerate the discovery and optimization of synthetic routes and novel derivatives of this compound, researchers are increasingly turning to high-throughput experimentation (HTE) and automated synthesis platforms. acs.org These technologies allow for running multiple reactions in parallel, dramatically reducing the time required for development. acs.orgyoutube.com
Automated platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to move from a desired molecule to a synthesized product in days instead of weeks or months. youtube.com These systems can:
Design and optimize synthetic routes using AI. youtube.com
Test and validate reaction conditions at the microscale. youtube.com
Perform multi-step synthesis in a continuous flow process. youtube.com
Ensure reproducibility through digitally captured protocols. youtube.com
The Karlsruhe Institute of Technology (KIT) and BASF are developing a modular automated synthesis plant to produce new materials for applications ranging from biology to materials science. kit.edu Such facilities enable standardized and reproducible chemical reactions, increasing research efficiency and allowing scientists to obtain new findings more quickly. kit.edu Fully automated synthesizers are also being developed for the iterative assembly of small molecules, which could be adapted for creating a library of this compound derivatives for screening purposes. chemrxiv.org
Computational Design of this compound-based Functional Molecules
In silico methods, or computer-aided drug design (CADD), are becoming indispensable for designing novel functional molecules based on the this compound scaffold. nih.gov These computational tools can predict the properties and biological activity of hypothetical derivatives, guiding synthetic efforts toward the most promising candidates.
Key computational techniques include:
Molecular Docking: This method predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govsamipubco.com It is used to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity. nih.gov
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. acs.org This helps in the early identification of candidates with poor pharmacokinetic profiles.
Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and reactivity of molecules. acs.orgnih.gov This can provide insights into reaction mechanisms and the stability of different compounds. acs.org
Rational Drug Design: This approach involves designing molecules that are complementary in shape and charge to a specific biological target. nih.gov For example, new aniline hybrids have been designed as multi-target directed ligands for complex diseases like Alzheimer's. nih.gov
By using these computational approaches, researchers can rationally design this compound derivatives with tailored properties, whether for medicinal chemistry, materials science, or other applications. cresset-group.com
Interdisciplinary Research at the Interface of Chemistry and Related Fields
The future of this compound research lies in its integration with other scientific disciplines. The versatility of the aniline scaffold makes it a valuable building block in diverse fields. researchgate.net
Medicinal Chemistry: Aniline derivatives are core structures in many pharmaceuticals. nih.govingentaconnect.combenthamdirect.com Research is ongoing to synthesize novel derivatives with biological activity against conditions like heart failure or as inhibitors of specific enzymes. nih.govnih.gov Computational strategies are also being used to replace the aniline moiety in drug candidates with other chemical groups to improve properties like metabolic stability and reduce toxicity. cresset-group.com
Materials Science: Anilines are precursors to conducting polymers like polyaniline. researchgate.net Research into substituted polyanilines, which could be derived from this compound, could lead to new materials with unique electronic and optical properties for applications in sensors, electronics, and energy storage. researchgate.net
Chemical Biology: Functionalized aniline derivatives can be designed as molecular probes to study biological processes. The principles used to create fluorescent probes from N-alkylanilines could be applied to this compound to develop tools for cell imaging and diagnostics. researchgate.net
The collaboration between synthetic chemists, computational chemists, biologists, and materials scientists will be crucial for unlocking the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-propylaniline, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, substituting a halogen (e.g., Cl) in 4-chloroaniline with a propyl group using propyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reductive amination of 4-chloroaniline with propionaldehyde and NaBH₃CN in methanol can also yield the product. Optimization involves monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry (1.5–2.0 equivalents of propylating agent) to minimize side products like dialkylation .
| Synthetic Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic substitution | 65–75 | >95 | DMF, K₂CO₃, 80°C, 12 hr |
| Reductive amination | 70–85 | >98 | MeOH, NaBH₃CN, RT, 24 hr |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Confirm purity (>98%) using a C18 column with UV detection at 254 nm .
- NMR Spectroscopy : ¹H NMR should show signals for the propyl group (δ 0.9–1.6 ppm) and aromatic protons (δ 6.5–7.3 ppm). ¹³C NMR will confirm the C-Cl bond (δ ~125 ppm) .
- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C: 59.85%, H: 6.93%, N: 7.45%, Cl: 18.95%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chlorine atom at the para position acts as a directing group, facilitating electrophilic substitution. In Suzuki-Miyaura couplings, the Cl can be replaced by aryl/vinyl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). DFT studies suggest the reaction proceeds via a three-step mechanism: oxidative addition, transmetallation, and reductive elimination. Kinetic studies show rate-limiting steps depend on solvent polarity (e.g., DMF > THF) .
Q. How does the electronic structure of this compound influence its biological activity?
- Methodological Answer : The electron-withdrawing Cl group enhances stability against metabolic degradation, while the propyl group increases lipophilicity (logP ~2.8), improving membrane permeability. In enzyme inhibition assays (e.g., cytochrome P450), the compound’s activity correlates with its ability to form hydrogen bonds via the amine group and hydrophobic interactions with the propyl chain. SAR studies suggest modifying the propyl chain to cyclopropyl (rigid) or longer alkyl chains alters potency .
| Derivative | logP | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| This compound | 2.8 | 12.5 | CYP3A4 |
| 4-Chloro-N-cyclopropylaniline | 3.1 | 8.2 | CYP3A4 |
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Use standardized protocols:
- Solubility Testing : Shake-flask method in buffered solutions (pH 2–8) at 25°C.
- Co-solvent Systems : Ethanol/water mixtures (10–40% ethanol) enhance solubility (up to 15 mg/mL).
- Thermodynamic Analysis : Van’t Hoff plots to calculate enthalpy/entropy of dissolution. Recent studies show solubility in DMSO > methanol > water, aligning with Hansen solubility parameters .
Safety and Handling
Q. What are the critical storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Purity degrades by ~5% over 12 months if exposed to light or moisture. For long-term stability, lyophilize and store at -20°C with desiccants (silica gel) .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to identify critical parameters.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Purification Protocols : Standardize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Advanced Characterization Techniques
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
